molecular formula C8H8ClN3 B1431551 1,7-Naphthyridin-8-amine hydrochloride CAS No. 1187932-59-7

1,7-Naphthyridin-8-amine hydrochloride

Cat. No.: B1431551
CAS No.: 1187932-59-7
M. Wt: 181.62 g/mol
InChI Key: SAQSIHJPAQGIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two fused pyridine rings with nitrogen atoms at positions 1 and 7.

Biochemical Analysis

Biochemical Properties

1,7-Naphthyridin-8-amine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can influence various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway that regulates various cellular activities, including growth, proliferation, and differentiation. By modulating this pathway, this compound can alter gene expression patterns and metabolic activities within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the glycolytic pathway, altering the production of ATP and other metabolites. These interactions can have broad implications for cellular energy metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and may bind to proteins that facilitate its distribution within the cell. These interactions influence the localization and accumulation of this compound, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, affecting cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-8-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition followed by ring expansion and rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30-96% overall yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, multicomponent reactions, and eco-friendly approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-8-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction efficiency .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,7-Naphthyridin-8-amine hydrochloride include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. These compounds share the core naphthyridine structure but differ in the positions of the nitrogen atoms and substituents .

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. Compared to other naphthyridine derivatives, it may exhibit distinct pharmacological properties and reactivity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1,7-naphthyridin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQSIHJPAQGIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)N)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Naphthyridin-8-amine hydrochloride
Reactant of Route 2
1,7-Naphthyridin-8-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1,7-Naphthyridin-8-amine hydrochloride
Reactant of Route 4
1,7-Naphthyridin-8-amine hydrochloride
Reactant of Route 5
1,7-Naphthyridin-8-amine hydrochloride
Reactant of Route 6
1,7-Naphthyridin-8-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.